ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate
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Overview
Description
Ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate typically involves multiple steps, starting with the preparation of the benzimidazole core. The final step involves the formation of the ethyl carbamate moiety, which can be achieved through the reaction of the benzimidazole derivative with ethyl chloroformate under basic conditions .
Chemical Reactions Analysis
Ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, disrupting their normal function. For instance, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interfere with microbial enzymes, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate can be compared with other benzimidazole derivatives, such as:
Mebendazole: A well-known antiparasitic agent that also exhibits anticancer properties.
Albendazole: Another antiparasitic drug with a broad spectrum of activity.
Thiabendazole: Used primarily as an antifungal agent.
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications. This compound stands out due to its unique combination of substituents, which may confer distinct biological properties and potential therapeutic benefits .
Properties
IUPAC Name |
ethyl N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-2-25-18(24)21-10-17-22-15-8-3-4-9-16(15)23(17)11-12-13(19)6-5-7-14(12)20/h3-9H,2,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCQSHQUYVOKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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